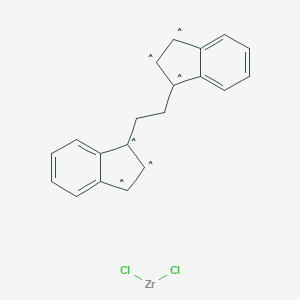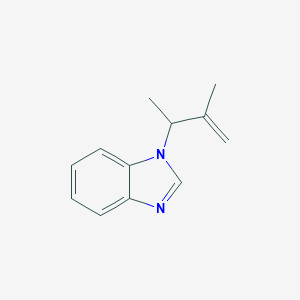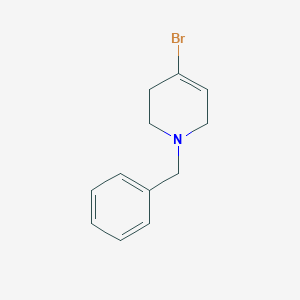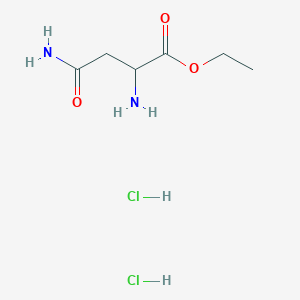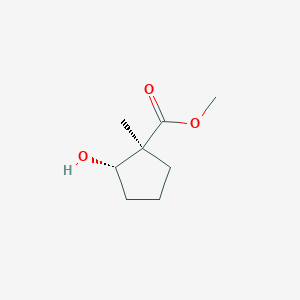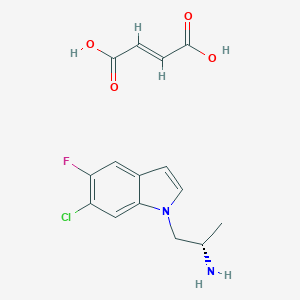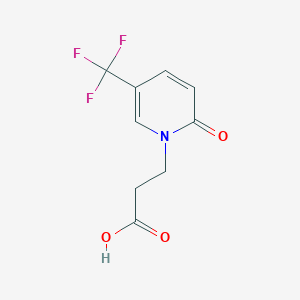![molecular formula C13H15F3N2O5 B071212 Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester CAS No. 170621-40-6](/img/structure/B71212.png)
Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester is a chemical compound that belongs to the class of pyridinecarboxamides. It is commonly referred to as TAT-Glycine ethyl ester or Gly-TAT. This compound has been extensively studied due to its potential applications in scientific research.
Wirkmechanismus
TAT-Glycine ethyl ester works by binding to the TAT peptide, which is a cell-penetrating peptide. This binding allows the compound to enter cells and deliver its cargo. The exact mechanism of action is not fully understood, but it is believed that the compound may interact with various cellular components such as cell membranes and cytoskeleton.
Biochemical and Physiological Effects:
TAT-Glycine ethyl ester has been shown to have various biochemical and physiological effects. It has been reported to enhance the uptake of various molecules into cells, including peptides, proteins, and nucleic acids. This compound has also been found to increase the efficiency of gene delivery and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAT-Glycine ethyl ester in lab experiments include its ability to deliver various molecules into cells, its high efficiency, and its ability to cross the blood-brain barrier. However, the use of this compound may also have limitations, such as potential toxicity, and the need for optimization of the delivery system.
Zukünftige Richtungen
There are many potential future directions for the use of TAT-Glycine ethyl ester in scientific research. Some of these directions include the development of more efficient delivery systems, the use of this compound in the treatment of various diseases, and the exploration of its potential in gene therapy and drug delivery.
In conclusion, TAT-Glycine ethyl ester is a compound that has been extensively studied for its potential applications in scientific research. Its ability to deliver various molecules into cells and cross the blood-brain barrier makes it a valuable tool in many areas of research. While there are potential limitations to its use, the future directions for this compound are promising, and it is likely to continue to be an important tool in scientific research.
Synthesemethoden
The synthesis of TAT-Glycine ethyl ester involves the reaction of glycine ethyl ester with TAT peptide in the presence of a coupling agent. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified by chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
TAT-Glycine ethyl ester has been widely used in scientific research due to its ability to cross the blood-brain barrier and enter cells. It is commonly used as a tool for the delivery of peptides and proteins into cells. This compound has been used in various studies to deliver therapeutic agents, enzymes, and RNA molecules into cells.
Eigenschaften
CAS-Nummer |
170621-40-6 |
|---|---|
Produktname |
Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester |
Molekularformel |
C13H15F3N2O5 |
Molekulargewicht |
336.26 g/mol |
IUPAC-Name |
ethyl 2-[[3-methoxy-4-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C13H15F3N2O5/c1-3-22-9(19)6-18-12(20)10-11(21-2)8(4-5-17-10)23-7-13(14,15)16/h4-5H,3,6-7H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
LUQFNXNIUCMGNH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C1=NC=CC(=C1OC)OCC(F)(F)F |
Kanonische SMILES |
CCOC(=O)CNC(=O)C1=NC=CC(=C1OC)OCC(F)(F)F |
Synonyme |
GLYCINE, N-[[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL]CARBONYL]-, ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



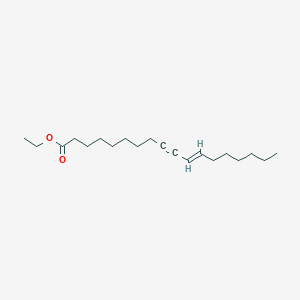
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)

